

High-performance liquid chromatography (HPLC) method for Gneaffricanin F

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Compound of Interest

Compound Name: *Gneaffricanin F*

Cat. No.: *B12299315*

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An effective High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Gneaffricanin F**, a natural product isolated from *Gnetum africanum*, has been developed and is detailed in this application note. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the determination and quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.

Introduction

Gneaffricanin F is a phenolic compound with the molecular formula $C_{30}H_{26}O_8$ and a molecular weight of 514.5 g/mol ^[1] As a natural product, it is of interest for its potential biological activities. Accurate and precise quantification of **Gneaffricanin F** is essential for research, quality control, and formulation development. The reversed-phase HPLC method described herein provides a robust and sensitive approach for the analysis of **Gneaffricanin F**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1. A C18 column is employed for the separation, which is a common choice for moderately polar to non-polar compounds like **Gneaffricanin F**. The mobile phase consists of a gradient of acetonitrile and water containing a

small amount of formic acid to improve peak shape and resolution. UV detection is performed at an estimated wavelength of 280 nm, a common wavelength for phenolic compounds.

Table 1: HPLC Chromatographic Conditions for **Gneaffricanin F** Analysis

Parameter	Condition
Stationary Phase	C18 Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-20 min: 20-80% B 20-25 min: 80% B 25-30 min: 80-20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	280 nm
Run Time	30 minutes

Preparation of Standard and Sample Solutions

2.2.1. Standard Stock Solution Preparation

- Accurately weigh 10 mg of **Gneaffricanin F** reference standard.
- Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Sonicate the solution for 5 minutes to ensure complete dissolution.
- Store the stock solution at 4 °C in a dark container.

2.2.2. Preparation of Calibration Standards

- Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B).

- Typical concentration ranges for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

2.2.3. Sample Preparation (from *Gnetum africanum* extract)

- Accurately weigh 1 g of dried and powdered *Gnetum africanum* plant material.
- Extract the sample with 20 mL of methanol using sonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- Dilute the filtered extract with the mobile phase if necessary to bring the **Gneafricanin F** concentration within the calibration range.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

Parameter	Acceptance Criteria	Exemplary Result
Linearity (r^2)	≥ 0.999	0.9995
Range (µg/mL)	1 - 100	1 - 100
Precision (%RSD)	Intra-day: $\leq 2\%$ Inter-day: $\leq 2\%$	Intra-day: 0.8%Inter-day: 1.2%
Accuracy (% Recovery)	98 - 102%	99.5%
Limit of Detection (LOD) (µg/mL)	Signal-to-Noise Ratio of 3:1	0.1
Limit of Quantification (LOQ) (µg/mL)	Signal-to-Noise Ratio of 10:1	0.5
Specificity	No interfering peaks at the retention time of the analyte	Peak purity confirmed by PDA detector

Experimental Protocols

Linearity

- Inject the prepared calibration standards (1-100 µg/mL) in triplicate.
- Construct a calibration curve by plotting the peak area against the concentration.
- Perform a linear regression analysis and determine the coefficient of determination (r^2).

Precision

- Intra-day Precision: Analyze a quality control (QC) sample (e.g., 25 µg/mL) six times on the same day.
- Inter-day Precision: Analyze the QC sample on three different days.
- Calculate the relative standard deviation (%RSD) for the peak areas.

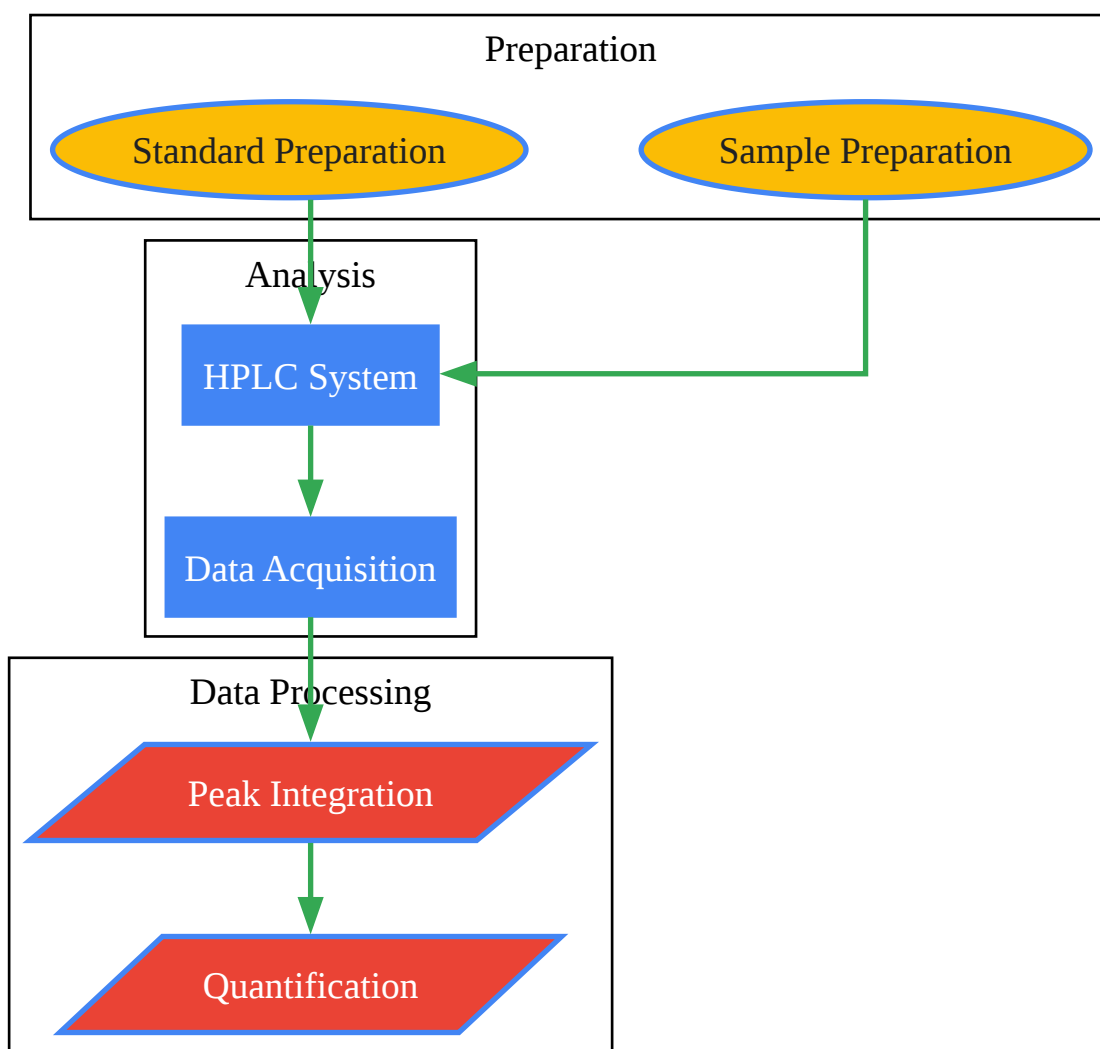
Accuracy

- Perform a recovery study by spiking a blank matrix with known concentrations of **Gneaffricanin F** at three levels (low, medium, and high).
- Analyze the spiked samples in triplicate.
- Calculate the percentage recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

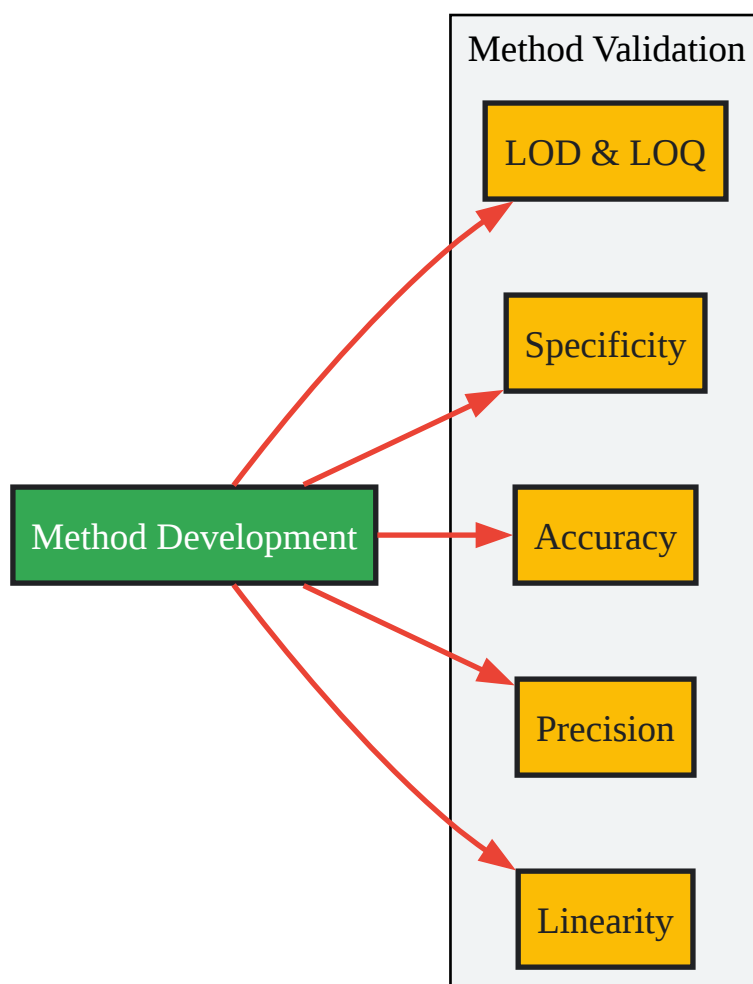
- Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatograms from the lowest concentration standards.

Visualizations



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Caption: Workflow for the HPLC analysis of **Gneaffricanin F**.



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Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of **Gneaffricanin F**. The method is specific, linear, precise, and accurate over a relevant concentration range. This protocol is suitable for routine analysis in quality control and research settings.

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References

- 1. Gneaffricanin F | C₃₀H₂₆O₈ | CID 11038560 - PubChem [pubchem.ncbi.nlm.nih.gov]
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